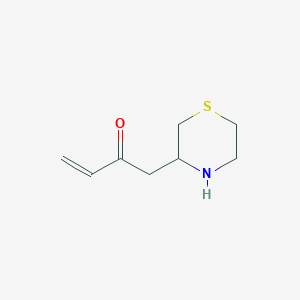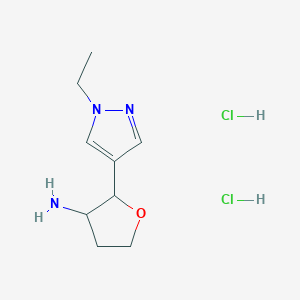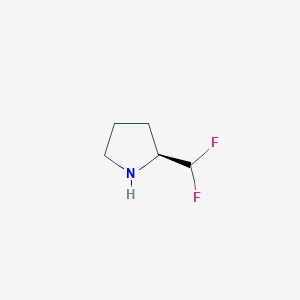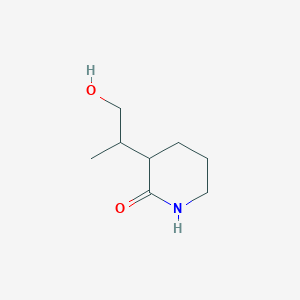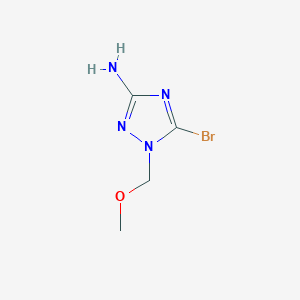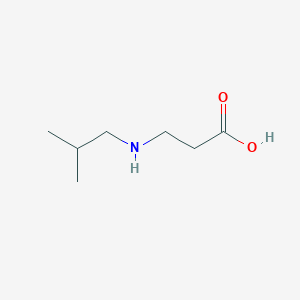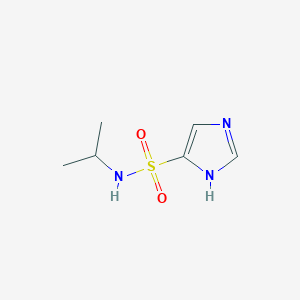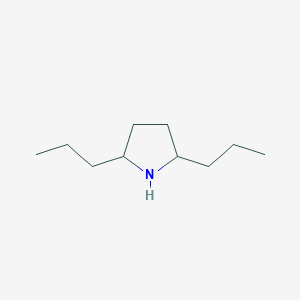
2,5-Dipropylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dipropylpyrrolidine is an organic compound belonging to the pyrrolidine family Pyrrolidines are cyclic secondary amines, and this compound is characterized by the presence of two propyl groups attached to the nitrogen-containing five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dipropylpyrrolidine can be synthesized through the catalytic hydrogenation of furan amines. Specifically, furan amines containing an amino group in position 3 with respect to the furan nucleus are converted into pyrrolidine homologs in the vapor phase over a platinum catalyst. The reaction yields are typically high, ranging from 85% to 95% .
Industrial Production Methods
Industrial production of pyrrolidines, including this compound, often involves the reaction of 1,4-butanediol with ammonia at elevated temperatures (165–200°C) and pressures (17–21 MPa) in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This process is carried out in a continuous tube reactor, and the product is obtained after multistage purification and separation.
Chemical Reactions Analysis
Types of Reactions
2,5-Dipropylpyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized forms.
Reduction: Reduction reactions can be performed using reducing agents to obtain different reduced derivatives.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for hydrogenation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines and their derivatives, which can be further utilized in different applications.
Scientific Research Applications
2,5-Dipropylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Pyrrolidine derivatives are explored for their potential therapeutic properties, including as enzyme inhibitors and receptor modulators.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 2,5-Dipropylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins, enzymes, or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2,5-Dipropylpyrrolidine can be compared with other similar compounds, such as:
2-Propylpyrrole: Another pyrrolidine homolog with a single propyl group.
2,5-Dipropylpyrrole: A closely related compound with similar structural features.
4-Isopropyl-2-propylpyrrolidine: A pyrrolidine homolog with an isopropyl group in addition to the propyl group.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
2,5-dipropylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-3-5-9-7-8-10(11-9)6-4-2/h9-11H,3-8H2,1-2H3 |
InChI Key |
BYDOZVMJCALYPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(N1)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




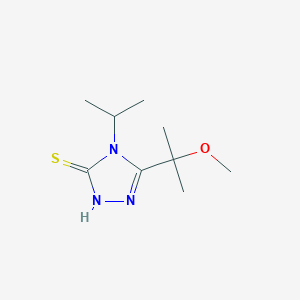
![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B13165583.png)
